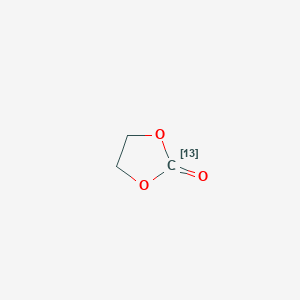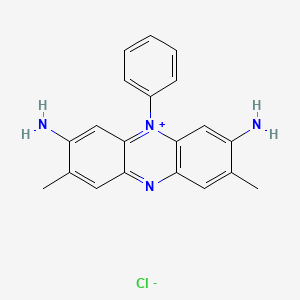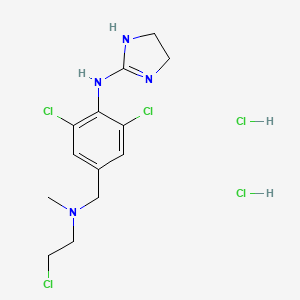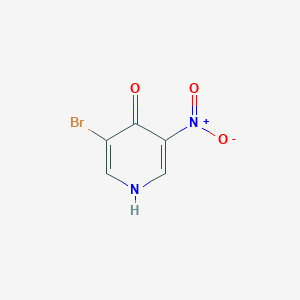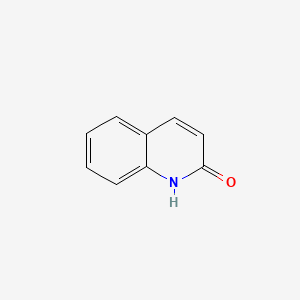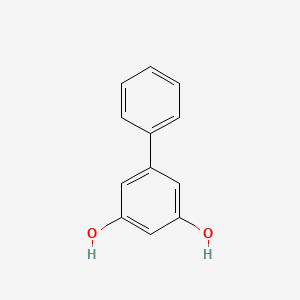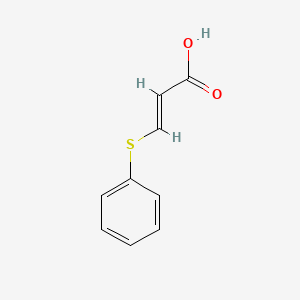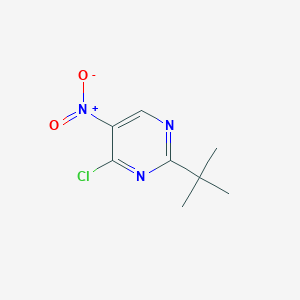
2-(Tert-butyl)-4-chloro-5-nitropyrimidine
Overview
Description
Tert-butyl compounds are a class of organic compounds that contain a tert-butyl group, which is a functional group with the formula -C(CH3)3. They are derived from butane and have a tertiary carbon atom that is bound to three other carbon atoms .
Synthesis Analysis
The synthesis of tert-butyl compounds often involves the alkylation of other organic compounds with isobutene or tert-butyl alcohol . For example, 2-tert-butylphenol can be prepared by acid-catalyzed alkylation of phenol with isobutene .Molecular Structure Analysis
Tert-butyl compounds typically have a central carbon atom bonded to three other carbon atoms and one other atom or group. This gives them a tetrahedral molecular geometry .Chemical Reactions Analysis
Tert-butyl compounds can undergo a variety of chemical reactions. For example, they can participate in solvolysis reactions, where a solvent acts as a nucleophile and breaks a bond in the molecule .Physical And Chemical Properties Analysis
Tert-butyl compounds have diverse physical and chemical properties. For instance, tert-butyl chloride is a colorless, flammable liquid that is sparingly soluble in water . It’s worth noting that the properties can vary significantly depending on the specific tert-butyl compound .Scientific Research Applications
Synthesis of Nitroxides
Nitroxides, which are utilized as molecular probes in biophysics, structural biology, and biomedical research, depend significantly on the steric and electronic effects of their substituents for their redox properties. Research involving similar compounds has led to the synthesis of highly strained nitroxides with enhanced resistance to reduction, indicating the potential role of 2-(Tert-butyl)-4-chloro-5-nitropyrimidine in the development of new nitroxides with tailored properties (Zhurko et al., 2020).
Organic Magnetic Materials
The stability of nitroxide radicals and their crystalline behavior have been studied, showing that similar chloro and tert-butyl substituted compounds can form specific hydrogen-bonded structures, influencing magnetic properties. This research suggests potential applications of 2-(Tert-butyl)-4-chloro-5-nitropyrimidine in the synthesis of organic materials with tailored magnetic properties (Ferrer et al., 2001).
Pyridine Derivatives Synthesis
In the synthesis of pyridine derivatives, compounds like 2-(Tert-butyl)-4-chloro-5-nitropyrimidine are crucial intermediates. They facilitate the conversion of nitropyrimidine into a range of pyridine derivatives, showcasing the compound’s importance in constructing complex nitrogen-containing heterocycles, which are valuable in pharmaceutical chemistry and materials science (Charushin & Plas, 2010).
Development of Fluorinated Polyimides
The synthesis of organosoluble and light-colored fluorinated polyimides from similar tert-butyl and chloro-nitropyrimidine derivatives highlights the utility of these compounds in creating materials with desirable properties such as high thermal stability, good mechanical strength, and low dielectric constants. These materials have potential applications in electronics and aerospace industries (Yang, Su, & Chiang, 2006).
Heterocyclic Ligand Synthesis
The preparation of novel heterocyclic ligands incorporating bulky or chiral substituents for use in mononuclear metal complexes demonstrates the role of similar compounds in facilitating coordination chemistry and the development of catalysts or materials with specific optical and electronic properties (Downard, Phillips, & Steel, 2004).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
2-tert-butyl-4-chloro-5-nitropyrimidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN3O2/c1-8(2,3)7-10-4-5(12(13)14)6(9)11-7/h4H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRWLLLIIGUUHCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC=C(C(=N1)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801237991 | |
| Record name | 4-Chloro-2-(1,1-dimethylethyl)-5-nitropyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801237991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Tert-butyl)-4-chloro-5-nitropyrimidine | |
CAS RN |
70227-50-8 | |
| Record name | 4-Chloro-2-(1,1-dimethylethyl)-5-nitropyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=70227-50-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-2-(1,1-dimethylethyl)-5-nitropyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801237991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



